molecular formula C29H37N3O6 B606956 DBCO-NHCO-PEG4-amine CAS No. 1255942-08-5

DBCO-NHCO-PEG4-amine

Cat. No. B606956
M. Wt: 523.63
InChI Key: KTIOBJVNCOFWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-NHCO-PEG4-amine is a carboxyl-reactive building block with an extended PEG spacer arm . The hydrophilic PEG spacer arm improves water solubility . It is commonly used for copper-free Click Chemistry reactions .


Synthesis Analysis

In the presence of activators such as EDC or HATU, DBCO-NHCO-PEG4-amine can be used to derivatize carboxyl groups or activated esters through a stable amide bond .


Molecular Structure Analysis

The molecular formula of DBCO-NHCO-PEG4-amine is C29H37N3O6 . It has a molecular weight of 523.6 .


Chemical Reactions Analysis

DBCO-NHCO-PEG4-amine is a cleavable ADC linker used to conjugate MMAE and antibody . For example, it has been used in the synthesis of DBCO-VCpAB−MMAE and DBCO-TRX−MMAE .


Physical And Chemical Properties Analysis

DBCO-NHCO-PEG4-amine is a liquid . It is soluble in DMSO, DCM, and DMF .

Scientific Research Applications

  • Micropatterned Three-Dimensional Culture : DBCO-NHCO-PEG4-amine is used in the synthesis of click-crosslinkable and photodegradable gelatin hydrogels. These hydrogels facilitate micropatterned three-dimensional cultures, important for cellular studies and tissue engineering (Tamura et al., 2015).

  • Polymeric Materials for Biomedical Applications : In the study of polyethylene glycol-poly(l-lactide) star block copolymers, DBCO-NHCO-PEG4-amine plays a role in creating materials with significant potential in controlled drug delivery systems and tissue engineering (Buwalda et al., 2010).

  • Quantum Dot Stabilization : DBCO-NHCO-PEG4-amine is used in the synthesis of heterotelechelic polysarcosine polymers for stable water-soluble quantum dots, critical in imaging and diagnostic applications (Fokina et al., 2016).

  • Cartilage Tissue Engineering : It's applied in creating in situ cross-linkable hyaluronic acid hydrogels using copper-free click chemistry, showcasing clinical potential in cartilage regeneration (Han et al., 2018).

  • Thermo- and pH-Responsive Materials : Amine-functional PEG copolymers, including those synthesized using DBCO-NHCO-PEG4-amine, exhibit unique thermo- and pH-responsive behavior, useful in creating smart materials for various applications (Herzberger et al., 2014).

  • Enhanced Reactivity in Bioorthogonal Pretargeting : DBCO-NHCO-PEG4-amine is significant in enhancing the reactivity of antibody-conjugated trans-cyclooctenes, improving bioorthogonal pretargeting in molecular imaging and diagnostics (Rahim et al., 2015).

  • PEGylation and Surface Functionalization : The compound is pivotal in quantifying the coverage density of PEG chains in PEGylation processes, essential for efficient delivery and targeting of nanomaterials in biomedical applications (Xia et al., 2012).

  • Drug Delivery and Hydrogel Applications : Its use in the synthesis of PEG-based hydrogels with various functionalities, including pH-dependent fluorescence, demonstrates its versatility in drug delivery systems (Choi et al., 2012).

  • Chemical Conjugation and Surface Modification : DBCO-NHCO-PEG4-amine is essential in studies involving the immobilization of PEG on metal surfaces, contributing to the development of biofunctional materials (Tanaka et al., 2007).

  • Cancer Therapeutics : It is used in the development of new chelators for copper-based radiopharmaceuticals, with potential applications in cancer diagnostics and therapy (Zeng et al., 2014).

  • siRNA Delivery for Cancer Treatment : The compound contributes to the development of folate-bearing formulations for targeted siRNA delivery in cancer treatment (Klein et al., 2018).

  • Releasable Protein Conjugation : Its role in the development of new PEGylating agents for protein amino conjugation is crucial, especially in therapeutic protein modification (Pasut et al., 2008).

  • "Click" Chemistry for Ligand Conjugation : The synthesis of azido-terminated heterobifunctional PEGs, including DBCO-NHCO-PEG4-amine, facilitates "click" conjugation in biomedical applications (Hiki & Kataoka, 2007).

  • Bioorthogonal Dendrimer Hydrogels : It is used in the development of dendrimer hydrogels for local drug delivery, showing potential in cancer treatment (Xu et al., 2017).

properties

IUPAC Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N3O6/c30-13-16-36-18-20-38-22-21-37-19-17-35-15-12-28(33)31-14-11-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23,30H2,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIOBJVNCOFWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DBCO-NHCO-PEG4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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